2,2',4,4',5,5'-Hexabromobiphenyl
Overview
Description
2,2’,4,4’,5,5’-Hexabromobiphenyl is a polybrominated biphenyl compound where the biphenyl core is substituted with six bromine atoms at the 2, 2’, 4, 4’, 5, and 5’ positions. This compound is known for its use as a brominated flame retardant, which helps to inhibit or delay the spread of fire in various materials .
Mechanism of Action
Target of Action
The primary target of 2,2’,4,4’,5,5’-Hexabromobiphenyl (also known as 245-HBB) is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The activation of the CYP1A1 gene by 245-HBB leads to the production of enzymes involved in the metabolism of xenobiotics . This process is part of the body’s defense mechanism against potentially harmful foreign compounds .
Pharmacokinetics
Like other persistent organic pollutants, 245-hbb is likely to be resistant to environmental degradation and may bioaccumulate in animal tissue .
Result of Action
The activation of the CYP1A1 gene by 245-HBB can lead to the production of enzymes that metabolize xenobiotics . This can result in the detoxification of harmful compounds, but it can also lead to the formation of potentially toxic metabolites .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 245-HBB. For instance, the compound’s persistence in the environment and its potential to bioaccumulate can lead to long-term exposure and effects . Furthermore, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2,2’,4,4’,5,5’-Hexabromobiphenyl acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
In cellular contexts, 2,2’,4,4’,5,5’-Hexabromobiphenyl has been shown to inhibit cell-cell communication in a concentration-dependent manner . This inhibition of gap junction-mediated intercellular communication could potentially lead to several types of cellular dysfunctions, including tumor promotion .
Molecular Mechanism
At the molecular level, 2,2’,4,4’,5,5’-Hexabromobiphenyl exerts its effects by binding to the XRE promoter region of genes . This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . The activation of these genes mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,4’,5,5’-Hexabromobiphenyl have been observed to change over time . For instance, the compound’s ability to inhibit cell-cell communication was found to be inversely correlated with the degree of fluorescence redistribution in photobleached cells .
Dosage Effects in Animal Models
The effects of 2,2’,4,4’,5,5’-Hexabromobiphenyl in animal models vary with different dosages
Metabolic Pathways
It is known that the compound activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,5,5’-Hexabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out by treating biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve full bromination at the specified positions .
Industrial Production Methods: Industrial production of 2,2’,4,4’,5,5’-Hexabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous bromination in reactors designed to handle large volumes of reactants and products. The reaction mixture is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2’,4,4’,5,5’-Hexabromobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents under specific conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the removal of bromine atoms, forming less brominated biphenyls.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of biphenyl derivatives with different substituents.
Oxidation: Formation of biphenyl carboxylic acids or quinones.
Reduction: Formation of lower brominated biphenyls.
Scientific Research Applications
2,2’,4,4’,5,5’-Hexabromobiphenyl has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants and their environmental impact.
Comparison with Similar Compounds
2,2’,4,4’,5,5’-Hexabromodiphenyl Ether: Another brominated flame retardant with similar applications but different chemical structure and properties.
Polybrominated Diphenyl Ethers (PBDEs): A class of brominated flame retardants with varying degrees of bromination and different environmental and health impacts.
Uniqueness: 2,2’,4,4’,5,5’-Hexabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Its persistence in the environment and potential for bioaccumulation make it a compound of significant interest in environmental and health studies .
Properties
IUPAC Name |
1,2,4-tribromo-5-(2,4,5-tribromophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBBJSKXDBUNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)C2=CC(=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858838 | |
Record name | 2,2',4,4',5,5'-Hexabromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Polybrominated biphenyl appears as a white chalky solid. Softens at 162 °F. (NTP, 1992), White solid; [HSDB] | |
Record name | POLYBROMINATED BIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20935 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,5,2',4',5'-Hexabromobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2978 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
72 °C | |
Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2913 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in acetone and benzene, In water, 0.011 mg/L at 25 °C | |
Record name | POLYBROMINATED BIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20935 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2913 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7.6e-05 mmHg at 194 °F (NTP, 1992), 0.00000005 [mmHg], 5.2X10-8 mm Hg at 25 °C | |
Record name | POLYBROMINATED BIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20935 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,5,2',4',5'-Hexabromobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2978 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2913 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Flame retardant (Firemaster BP-6 ) was subjected to chem and toxicological analyses to establish whether brominated dibenzo-p-dioxin or dibenzofuran impurities were present. No bromodibenzofurans or bromodibenzo-p-dioxins were found., Firemaster BP-6 contains 25 ppm hexabromonaphthalene and 1 ppm pentabromonaphtalene as impurities. Firemaster BP-6 has been found to contain 70 ppm hexabromonaphthalene and 150 ppm pentabromonaphthalene. | |
Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2913 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid | |
CAS No. |
67774-32-7, 59080-40-9 | |
Record name | POLYBROMINATED BIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20935 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PBB 153 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59080-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5,2',4',5'-Hexabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,4',5,5'-Hexabromobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FireMaster FF 1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',4,4',5,5'-HEXABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S2PWX7KBN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4,5,2',4',5'-HEXABROMOBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2913 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
246 to 250 °F (NTP, 1992) | |
Record name | POLYBROMINATED BIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20935 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.